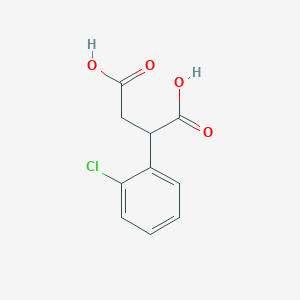

2-(2-Chlorophenyl)succinic acid

Description

Significance of Aryl-Substituted Succinic Acid Derivatives in Chemical and Biological Sciences

Aryl-substituted succinic acid derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields, particularly in medicinal chemistry and materials science. The introduction of an aryl group, a substituted aromatic ring, onto the succinic acid backbone can significantly influence the molecule's physical, chemical, and biological properties.

The parent molecule, succinic acid, is a key intermediate in the citric acid cycle, a fundamental metabolic pathway in most living organisms. nih.goviucr.org Its derivatives can, therefore, interact with biological systems in diverse ways. The addition of an aryl group, such as the 2-chlorophenyl group in the titular compound, can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. This modification is a common strategy in drug design to improve the pharmacokinetic profile of a compound.

Research into aryl-substituted succinic acid derivatives has revealed a range of biological activities. For instance, certain derivatives have been investigated for their potential as anti-inflammatory agents. innospk.com The structural similarity of these compounds to known anti-inflammatory drugs, which often feature an arylalkanoic acid moiety, provides a rationale for this line of inquiry. innospk.com The chloro-substitution on the phenyl ring can further modulate the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets. For example, the related compound, 2-(4-Chlorophenyl)succinic acid, is utilized in the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune conditions, as well as in the formulation of herbicides and pesticides. nih.gov

Furthermore, the dicarboxylic acid nature of these compounds makes them valuable building blocks in polymer chemistry. They can be used as monomers to create polyesters and polyamides with modified properties, such as improved thermal stability and strength. nih.gov

Historical Context and Evolution of Academic Inquiry into Succinic Acid Analogs

The study of succinic acid and its analogs has a rich history dating back to the 16th century when it was first isolated from the distillation of amber. nih.gov Initially known as "spirit of amber," its chemical nature as a dicarboxylic acid was later elucidated. The discovery of its role in the citric acid cycle in the 1930s was a landmark achievement in biochemistry, cementing its importance in cellular metabolism. nih.goviucr.org

Early research into succinic acid analogs was largely driven by the desire to understand structure-activity relationships in metabolic pathways. Scientists synthesized and studied various derivatives to probe the specificity of enzymes involved in the citric acid cycle. This foundational work laid the groundwork for the field of metabolic engineering.

In the 20th century, the focus of research expanded to explore the therapeutic potential of succinic acid analogs. The recognition that many non-steroidal anti-inflammatory drugs (NSAIDs) are aryl-substituted carboxylic acids spurred interest in similar derivatives of succinic acid. innospk.com Researchers began to systematically modify the structure of succinic acid, introducing different aryl groups and other functional moieties to screen for various biological activities.

More recently, with the rise of green chemistry and sustainable technologies, there has been a significant shift towards the bio-based production of succinic acid and its derivatives. guidechem.com Fermentation processes using various microorganisms have been developed to produce succinic acid from renewable feedstocks, offering an alternative to traditional petrochemical-based synthesis. guidechem.com This has opened up new avenues for the production of a wide range of succinic acid-based chemicals and materials in a more environmentally friendly manner. The evolution of inquiry into succinic acid analogs reflects the broader trends in chemical and biological sciences, from fundamental metabolic studies to drug discovery and sustainable chemistry.

While detailed research on 2-(2-Chlorophenyl)succinic acid is limited, the established significance of aryl-substituted succinic acid derivatives and the long history of research into succinic acid analogs provide a strong basis for its potential utility in various scientific and industrial applications.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H9ClO4 | |

| Molecular Weight | 228.63 g/mol | |

| XLogP3-AA | 1.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 74.6 Ų | |

| Complexity | 254 | |

| Monoisotopic Mass | 228.0189365 u |

Note: These properties are computationally predicted and may differ from experimental values.

Related Compounds

The study of related compounds can provide insights into the potential characteristics and reactivity of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZMBINIIFRDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284579 | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-40-1 | |

| Record name | 6954-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 2 Chlorophenyl Succinic Acid

Established Synthetic Routes to 2-(2-Chlorophenyl)succinic Acid

The preparation of this compound can be achieved through several synthetic routes, ranging from classical organic reactions to more contemporary methods.

A primary classical route for the synthesis of 2-arylsuccinic acids is the Stobbe condensation. wikipedia.orgorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with a dialkyl succinate (B1194679), such as diethyl succinate, in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. wikipedia.orgunacademy.com For the specific synthesis of this compound, 2-chlorobenzaldehyde (B119727) would be reacted with diethyl succinate.

The mechanism proceeds through the formation of a γ-lactone intermediate, which then undergoes base-catalyzed ring opening to yield the salt of an alkylidene succinic acid half-ester. wikipedia.org Subsequent saponification of the ester group followed by acidification yields the final dicarboxylic acid. An alternative final step involves the catalytic hydrogenation of the intermediate alkylidene double bond before saponification.

Table 1: Stobbe Condensation for this compound

| Reactant 1 | Reactant 2 | Base | Key Intermediate | Final Product |

|---|

More contemporary approaches often focus on improving yield, selectivity, and reaction conditions. One such method is based on malonic ester synthesis. A procedure has been described for synthesizing 2-alkylsuccinic acids by first alkylating diethyl malonate, followed by a Krapcho decarboxylation and hydrolysis. researchgate.net A similar strategy could be adapted for aryl substitution.

This pathway would involve the alkylation of a malonic ester with a 2-chlorobenzyl halide. Subsequent reaction with a cyanide source, followed by hydrolysis of both the ester and nitrile groups, would furnish the desired succinic acid derivative. This method offers versatility in introducing various substituents.

Oxidative cleavage of cyclic precursors presents a viable, though less common, pathway to dicarboxylic acids. organic-chemistry.org A hypothetical route to this compound could involve the oxidation of a suitably substituted indene (B144670) derivative, specifically 4-chloro-1-ethyl-1H-indene or a related structure.

The cleavage of the cyclic double bond can be accomplished using powerful oxidizing agents. Ozonolysis, followed by a workup with an oxidizing agent like hydrogen peroxide (H₂O₂), effectively cleaves the double bond to form two carboxylic acid groups. youtube.comyoutube.com Alternatively, hot, concentrated potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions can also achieve the same transformation. youtube.comyoutube.com This method is particularly effective for cleaving carbon-carbon double bonds within a ring system to yield a linear dicarboxylic acid. unt.edu

Derivatization Strategies and Functionalization Reactions Involving this compound

The presence of two carboxylic acid groups allows for a wide range of derivatization reactions, making this compound a versatile building block, particularly for the synthesis of heterocyclic compounds and other functionalized molecules.

This compound is a direct precursor to 3-(2-chlorophenyl)pyrrolidine-2,5-dione structures. These are synthesized via a cyclocondensation reaction between the dicarboxylic acid and a primary amine or ammonia (B1221849) derivative. nih.gov For instance, the reaction of this compound with aminoacetic acid at elevated temperatures results in the formation of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid. nih.gov This reaction proceeds via thermal dehydration, where the two carboxylic acid groups cyclize with the amine to form the stable five-membered succinimide (B58015) ring. mdpi.com

Table 2: Synthesis of Pyrrolidine-2,5-dione Derivatives

| Succinic Acid Derivative | Amine Reactant | Reaction Condition | Product |

|---|

As a dicarboxylic acid, this compound and its derivatives can undergo selective or complete amidation and esterification. wikipedia.org

Amidation: The carboxylic acid groups can be converted to amides using various coupling agents. In the synthesis of potential anticonvulsant agents, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid was coupled with various 4-arylpiperazines using carbonyldiimidazole (CDI) as the activating agent. nih.gov This reaction was carried out at room temperature in N,N-dimethylformamide (DMF) to yield the final amide products. nih.gov Another related reaction is the formation of a succinamic acid (a mono-amide) by reacting succinic anhydride (B1165640) with an aniline, such as 2-chloroaniline, to produce N-(2-chlorophenyl)succinamic acid. nih.gov

Esterification: The conversion of the carboxylic acid groups to esters is typically achieved through Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible and is driven to completion by removing the water formed during the reaction. masterorganicchemistry.com More modern and milder methods can also be employed, such as using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl and alkyl carboxylic acids. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorobenzaldehyde |

| Diethyl succinate |

| Potassium tert-butoxide |

| Sodium ethoxide |

| Diethyl malonate |

| 2-chlorobenzyl halide |

| Hydrogen peroxide |

| Potassium permanganate |

| 4-chloro-1-ethyl-1H-indene |

| 3-(2-Chlorophenyl)pyrrolidine-2,5-dione |

| Aminoacetic acid |

| 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid |

| 4-arylpiperazines |

| Carbonyldiimidazole (CDI) |

| N,N-dimethylformamide (DMF) |

| Succinic anhydride |

| 2-chloroaniline |

| N-(2-Chlorophenyl)succinamic acid |

| Sulfuric acid |

Nucleoside-3'-O-Succinate Derivatization in Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the creation of custom DNA and RNA sequences. A critical step in this process is the attachment of the first nucleoside to an insoluble solid support, often controlled pore glass (CPG). umich.edu This is frequently achieved using a succinate linker, which provides a stable connection that can be cleaved under basic conditions at the end of the synthesis. umich.edu

The general strategy involves the derivatization of a protected 2'-deoxyribonucleoside at the 3'-hydroxyl position with succinic anhydride. umich.edu This reaction, typically carried out in a solvent like pyridine, forms a nucleoside-3'-O-hemisuccinate. biotage.co.jp This derivative is then activated and coupled to an amino-functionalized solid support, such as long-chain alkylamine CPG (LCAA-CPG). umich.eduoup.com The resulting support-bound nucleoside serves as the starting point for the stepwise addition of further nucleotide monomers in the 3' to 5' direction. biotage.co.jp

While succinic anhydride is the standard reagent for this purpose, substituted derivatives could potentially be used to modify the properties of the linker. The use of 2-(2-chlorophenyl)succinic anhydride would represent a modification of this standard procedure. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (DEC) are commonly used to facilitate the attachment of the succinylated nucleoside to the support. umich.eduoup.com Newer, faster coupling methods utilize phosphonium (B103445) or uronium reagents. umich.edu Although the general methodology for using succinate linkers is well-established, specific research detailing the application of this compound in this context is not extensively documented.

Synthesis of Other Biologically Relevant Succinamide (B89737) and Succinate Derivatives

The dicarboxylic acid functionality of this compound makes it a versatile starting material for the synthesis of various derivatives, including succinamides and succinates, which are classes of compounds with known biological activities. researchgate.net Succinimides and their derivatives, for instance, have been investigated for a broad range of pharmacological effects, including analgesic and anti-inflammatory properties. researchgate.netmdpi.com

A specific example is the synthesis of N-(2-chlorophenyl)-N′-(2-methylphenyl)succinamide. This compound is prepared from N-(2-chlorophenyl)-succinamic acid, an intermediate that can be formed from this compound. The synthesis involves treating the succinamic acid with phosphorous oxychloride and 2-methylaniline. nih.gov The resulting succinamide is a solid that can be purified by recrystallization. nih.gov The crystal structure of this particular derivative reveals that the conformations of the amide oxygen atoms are anti to the methylene (B1212753) atoms, and the N-H bonds are anti to the ortho-substituents on the benzene (B151609) rings. nih.gov

The general approach for synthesizing succinamide derivatives often begins with the ring-opening of a succinic anhydride with an amine to form a succinamic acid intermediate. mdpi.comnih.gov This intermediate can then be coupled with a second amine using a coupling agent or by converting the carboxylic acid to a more reactive species. nih.gov This modular approach allows for the creation of a diverse library of succinamide derivatives for biological screening.

Table 1: Synthesis of N-(2-chlorophenyl)-N′-(2-methylphenyl)succinamide

| Reactant 1 | Reactant 2 | Reagent | Product |

| N-(2-chlorophenyl)succinamic acid | 2-methylaniline | Phosphorous oxychloride | N-(2-chlorophenyl)-N′-(2-methylphenyl)succinamide |

Furthermore, derivatives of succinic acid are being explored as potential succinate dehydrogenase inhibitors (SDHIs) for use as fungicides in agriculture. nih.gov Research in this area has led to the synthesis of novel aryl sulfonamide derivatives that show promising antifungal activity. nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes. This includes studying the reaction kinetics, stereochemistry, and the application of catalytic and green chemistry principles.

Reaction Kinetics and Determination of Thermodynamic Parameters

The kinetics of reactions involving succinic acid and its derivatives can be investigated using various analytical techniques. For instance, the interaction between succinic acid and metal ions has been studied using cyclic voltammetry to determine thermodynamic and kinetic parameters. ekb.egekb.eg Such studies provide insight into the stability of complexes and the mechanisms of redox reactions. ekb.eg The Bjerrum pH titration method is another technique used to establish stability constants for complexes formed between amino acids and metal ions, which can be applied to derivatives of succinic acid. nih.gov

In the amidation of succinic anhydride, the structure of the amine reactant significantly affects the reaction rate. The presence of an electron-withdrawing substituent on the nucleophile has been shown to reduce the rate constant of the reaction. researchgate.net Given that this compound contains an electron-withdrawing chloro-substituent on the phenyl ring, it is expected that the electronic properties of this group will influence the kinetics of its transformations.

The table below shows example kinetic parameters determined for the interaction of Cu(II) ions with succinic acid, illustrating the type of data obtained from such studies.

Table 2: Example Kinetic Parameters for Cu(II)-Succinic Acid Interaction

| [Succinic Acid] (M) | Anodic Diffusion Coefficient (Da×10⁻⁴ cm²/s) | Cathodic Diffusion Coefficient (Dc×10⁻⁴ cm²/s) | Rate Constant (ks×10⁻⁴ cm/s) |

| 0.00 | 2.50 | 2.01 | 1.93 |

| 0.0029 | 2.45 | 1.83 | 1.89 |

| 0.0059 | 2.27 | 1.57 | 1.76 |

| 0.0088 | 1.99 | 1.44 | 1.54 |

Data adapted from a study on CuCl2 with succinic acid. ekb.eg

Stereochemical Outcomes and Control in Synthetic Reactions

The chemical structure of this compound includes a chiral center at the carbon atom bonded to the chlorophenyl group (C2). This has significant implications for its synthesis and reactions, as the three-dimensional arrangement of atoms can affect biological activity.

The creation of this chiral center, for example, by the addition of a nucleophile to a precursor with a trigonal planar sp² carbon, can potentially lead to a racemic (50:50) mixture of two enantiomers. ochemtutor.comlibretexts.org However, by using chiral catalysts or auxiliaries, it is often possible to control the reaction to favor the formation of one stereoisomer over the other.

Controlling the stereochemical outcome is a key challenge in modern organic synthesis. In reactions involving related cyclic structures, the choice of reagents has been shown to selectively produce either cis or trans isomers. For example, the reduction of certain 2-hydroxychromans with large silane (B1218182) reductants yields 2,4-cis products, while using a smaller silane reductant favors the 2,4-trans product. nih.gov This selectivity is explained by the hydride delivery occurring to different conformations of an intermediate oxocarbenium ion. nih.gov A similar level of stereochemical control could potentially be achieved in reactions of this compound by carefully selecting reaction conditions and reagents to influence the transition state geometries. ochemtutor.com

Catalytic Approaches and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.orgresearchgate.net These principles are increasingly being applied to the synthesis of important chemical compounds, including succinic acid and its derivatives.

One green approach involves the use of succinic acid itself as a bio-based, inexpensive, and non-toxic catalyst for organic reactions, such as the three-component Biginelli synthesis of dihydropyrimidinones. cmu.ac.th The synthesis of this compound and its derivatives could be made more environmentally friendly by employing similar catalytic methods, using greener solvents like water or ethanol, or utilizing energy-efficient techniques like microwave-assisted synthesis. wisdomlib.orged.gov Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially reducing the formation of side products. ed.gov

Furthermore, there is significant research into the production of succinic acid from renewable feedstocks through microbial fermentation. researchgate.netnih.gov Organisms like yeast are being metabolically engineered to produce succinic acid from non-food raw materials, which offers a more sustainable alternative to traditional petrochemical routes. nih.gov Applying such bio-catalytic methods could provide a greener pathway for the synthesis of the succinic acid backbone, which could then be chemically modified to produce this compound.

Stereochemical Aspects and Enantioselective Research of Chlorophenylsuccinic Acids

Enantioselective Synthesis and Chiral Induction Strategies

The enantioselective synthesis of α-aryl carboxylic acids, including derivatives like 2-(2-chlorophenyl)succinic acid, is a significant challenge in organic synthesis. The goal is to create a single, desired enantiomer, avoiding the formation of a 50:50 racemic mixture which would then require separation. sigmaaldrich.com Key strategies often involve the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org

One of the most established methods is the asymmetric alkylation of enolates. researchgate.netnih.gov For a compound like this compound, a potential synthetic route could begin with a derivative of 2-chlorophenylacetic acid. This starting material would be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The auxiliary creates a chiral environment, forcing an incoming alkylating agent (to form the rest of the succinic acid backbone) to approach from a specific face of the enolate, thus inducing asymmetry. wikipedia.org After the stereoselective alkylation, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse. sigmaaldrich.com

Another approach is the use of chiral lithium amides as noncovalent stereodirecting agents, which circumvents the need for covalent attachment and removal of an auxiliary. researchgate.net This method has been shown to be highly effective for the direct enantioselective alkylation of arylacetic acids through the formation of enediolates. researchgate.net The chiral lithium amide forms a mixed aggregate with the enediolate, creating a chiral pocket that directs the approach of the electrophile. clearsynth.com While specific application to this compound is not detailed in the literature, the principles established with other arylacetic acids suggest its feasibility. researchgate.net

Below is a table summarizing common chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral molecules and could be potentially applied to the synthesis of this compound.

Table 1: Overview of Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Class | Typical Application | Potential for this compound Synthesis |

|---|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions. nih.gov | Attachment to 2-chlorophenylacetic acid to guide stereoselective alkylation. |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation to form chiral acids and ketones. nih.gov | Formation of a pseudoephedrine amide from 2-chlorophenylacetic acid, followed by diastereoselective alkylation. |

| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol, and alkylation reactions. scielo.org.mx | Use in directing the addition of a carboxymethyl equivalent to a 2-chlorophenyl precursor. |

Enantioseparation Techniques for Chlorophenylsuccinic Acids

When an enantioselective synthesis is not employed, a racemic mixture of the target compound is produced. Chiral resolution is the process of separating these enantiomers. sigmaaldrich.com For chlorophenylsuccinic acids, chromatographic techniques are the most powerful tools for achieving this separation.

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample. researchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. For chiral separations, a chiral selector (CS) is typically added to one of the liquid phases. nih.gov The enantiomers form transient diastereomeric complexes with the CS, leading to different partition coefficients and thus enabling their separation. researchgate.netresearchgate.net

The table below details the successful separation of 2-(4-chlorophenyl)succinic acid enantiomers using CCC.

Table 2: Countercurrent Chromatography Conditions for Enantiomer Resolution of 2-(4-Chlorophenyl)succinic acid

| Parameter | Condition / Result | Reference |

|---|---|---|

| Compound | 2-(4-Chlorophenyl)succinic acid | nih.gov |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) | nih.gov |

| Chiral Selector (CS) | Hydroxypropyl-β-cyclodextrin | nih.gov |

| Solvent System (v/v/v) | n-hexane-ethyl acetate-0.1 mol/L phosphate (B84403) buffer (5:5:10) | nih.gov |

| Aqueous Phase pH | 2.65 | nih.gov |

| Sample Loading | 20 mg of racemate in 10 mL aqueous phase | nih.gov |

| Recovery | 70-75% for each enantiomer | nih.gov |

| Purity | 99.0% for each enantiomer | nih.gov |

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for the analytical and preparative separation of enantiomers. nih.gov These phases are composed of a chiral selector chemically bonded or physically coated onto a solid support, typically silica (B1680970) gel. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions such as hydrogen bonding, π-π interactions, dipole-dipole forces, and steric repulsion. chiralpedia.commdpi.com

For acidic compounds like this compound, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. chiralpedia.comchiraltech.com

Polysaccharide-based CSPs : These are derived from cellulose (B213188) and amylose, often with phenylcarbamate derivatives. chiraltech.comspringernature.com The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can bind differently. chiralpedia.com Columns like Chiralpak® and Chiralcel® are widely used and have demonstrated broad applicability for resolving a vast range of racemates, including aromatic carboxylic acids. nih.govnih.govmdpi.comresearchgate.net The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly influence the separation and even the elution order of the enantiomers. researchgate.net

Cyclodextrin-based CSPs : Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. chiralpedia.commdpi.com Chiral recognition occurs as an enantiomer includes into the cavity, with additional interactions occurring at the rim of the cyclodextrin (B1172386). mdpi.com β-cyclodextrin is the most commonly used for this purpose. mdpi.com Derivatization of the hydroxyl groups on the cyclodextrin can enhance its enantioselective capabilities. chiraltech.com These CSPs are highly suitable for separating aromatic compounds that can fit within their cavity.

The table below lists common types of CSPs that would be suitable for screening for the optimal separation of this compound enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for the Separation of Acidic Compounds

| CSP Type | Chiral Selector Example | Typical Analytes | Potential for this compound |

|---|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Wide range of racemates, including aromatic acids. researchgate.net | High potential due to proven efficacy for aromatic carboxylic acids. |

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | Wide range of racemates; often complementary selectivity to cellulose phases. nih.gov | High potential; useful to screen in parallel with cellulose-based CSPs. |

| Cyclodextrin | Native or derivatized β-cyclodextrin | Aromatic compounds, compounds capable of inclusion complexation. chiralpedia.commdpi.com | Good potential, as the chlorophenyl ring can fit into the cyclodextrin cavity. |

| Zwitterionic | Quinine/Quinidine derivatives (CHIRALPAK® QN/QD-AX) | Specifically designed for acidic compounds, including N-protected amino acids. chiraltech.com | High potential due to the anion-exchange mechanism tailored for acidic analytes. |

Stereochemistry-Activity Relationship (SAR) Studies in Biological Systems

The study of how the three-dimensional structure of a molecule relates to its biological activity is known as a Stereochemistry-Activity Relationship (SAR) study. For chiral drugs, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The distomer may be inactive, have a different type of activity, or even be responsible for undesirable side effects.

There is a lack of specific research in the public domain detailing the biological activities of the individual enantiomers of this compound. However, general principles from related compounds can provide insight. For the 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the anti-inflammatory activity resides almost exclusively in the S(+)-isomers. researchgate.net This stereoselectivity is a classic example of how a specific 3D arrangement is required for effective interaction with a biological target, in this case, the cyclooxygenase (COX) enzymes.

For chlorophenyl-containing compounds, the position of the chlorine atom can drastically affect biological activity. For example, in a study of substituted pyrazinecarboxamides, 6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide demonstrated notable antifungal activity against Candida albicans. mdpi.org While structurally different from the title compound, this highlights that the presence and position of a chloro-phenyl group can confer significant biological effects.

Biological Activities and Pharmacological Investigations of 2 2 Chlorophenyl Succinic Acid and Its Derivatives

Enzyme Inhibition Studies

The ability of 2-(2-chlorophenyl)succinic acid and its related compounds to interact with and inhibit various enzymes has been a key area of research. These studies have provided insights into their mechanisms of action and potential therapeutic applications.

Investigations into Acetylcholinesterase Inhibition by Aryl Succinic Acid Derivatives

Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Research has shown that succinic acid aminophenol derivatives can act as reversible inhibitors of this enzyme. nih.gov The effectiveness of this inhibition is influenced by the molecular structure of the derivatives. Specifically, the aromatic part of the molecule plays a crucial role in how it is recognized by the active site of the enzyme. nih.gov

Further studies have indicated that the distance between the phenolic hydroxyl group and the nitrogen atom in these derivatives is a critical factor in their inhibitory activity. nih.gov In comparative studies, certain succinic acid derivatives have demonstrated a magnitude of cholinergic effects similar to that of the established AChE inhibitor, tacrine. slideshare.net Notably, these new inhibitors have been associated with fewer adverse side effects in preliminary toxicity studies. slideshare.net

Research on Succinate (B1194679) Dehydrogenase Inhibition by Derivatives

Succinate dehydrogenase (SDH) is a key enzyme that participates in both the citric acid cycle and the electron transport chain. slideshare.netwikipedia.org A class of fungicides known as SDH inhibitors (SDHIs) targets this enzyme. nih.gov While specific research on the inhibition of succinate dehydrogenase by derivatives of this compound is not extensively documented in the reviewed literature, broader studies on aryl sulfonamide derivatives have shown their potential as SDHIs. nih.gov This suggests that aryl derivatives of succinic acid could potentially exhibit similar inhibitory activities. Known competitive inhibitors of SDH include malonate and oxaloacetate, which are structurally similar to succinate and can bind to the enzyme's active site. wikipedia.org

Exploration of Other Enzyme Targets and Inhibition Mechanisms

Beyond acetylcholinesterase and succinate dehydrogenase, derivatives of succinic acid have been found to interact with other enzyme systems. Notably, succinic acid itself has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of drugs.

In vitro studies using pooled human liver microsomes have demonstrated that succinic acid can significantly inhibit CYP3A4, CYP2D6, and CYP2C9 in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 12.82 μM for CYP3A4, 14.53 μM for CYP2D6, and 19.60 μM for CYP2C9. nih.gov Further kinetic analysis revealed that succinic acid acts as a non-competitive inhibitor of CYP3A4, while it competitively inhibits CYP2D6 and CYP2C9. nih.gov The inhibition of CYP3A4 was also found to be time-dependent. nih.gov

Table 1: Inhibition of Cytochrome P450 Isoforms by Succinic Acid

| CYP450 Isoform | IC50 (μM) | Type of Inhibition |

| CYP3A4 | 12.82 | Non-competitive |

| CYP2D6 | 14.53 | Competitive |

| CYP2C9 | 19.60 | Competitive |

Neurological and Pain Management Research

The neurological and pain-modulating effects of this compound derivatives have been a significant focus of pharmacological investigation, leading to the identification of compounds with promising anticonvulsant and antinociceptive properties.

Assessment of Anticonvulsant Activity of Derivatives

A series of novel derivatives, specifically 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, have been synthesized from (R,S)-2-(2-chlorophenyl)succinic acid and evaluated for their anticonvulsant potential. These compounds were tested in established rodent models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests.

One of the most active compounds identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. This derivative demonstrated a significantly more favorable median effective dose (ED50) and protective index compared to the established antiepileptic drug, valproic acid, in both the MES and 6 Hz tests. researchgate.net

Table 2: Anticonvulsant Activity of a Lead this compound Derivative

| Test | Lead Derivative ED50 (mg/kg) | Valproic Acid ED50 (mg/kg) |

| MES | 68.30 | 252.74 |

| 6 Hz (32 mA) | 28.20 | 130.64 |

Evaluation of Antinociceptive Efficacy of Derivatives

Recognizing the frequent overlap between anticonvulsant and analgesic mechanisms, the antinociceptive (pain-relieving) properties of promising anticonvulsant derivatives of this compound were also investigated. The formalin model of tonic pain, a standard preclinical assay for analgesic activity, was utilized for this evaluation.

The same lead compound that showed potent anticonvulsant activity, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was among those assessed for its effects on pain. researchgate.net The investigation into its antinociceptive efficacy further underscores the potential of this class of compounds to address both neurological and pain-related disorders. researchgate.net

Antimicrobial and Antifungal Efficacy Studies

Succinic acid and its derivatives are gaining attention for their potential role in combating bacterial infections, including those caused by the opportunistic pathogen Pseudomonas aeruginosa. Research indicates that succinic acid can act as an adjuvant, enhancing the efficacy of antibiotics like ciprofloxacin, especially against biofilm-associated infections which are notoriously resistant to treatment. nih.gov

The antibacterial action of succinic acid is closely linked to environmental pH. At a pH below its pKa value of 4.2, succinic acid is largely in its undissociated, neutral form, which allows it to more freely penetrate bacterial cell membranes. nih.gov Once inside the more neutral cytoplasm (pH ~7), the acid dissociates, releasing protons and acid ions. This leads to cytoplasmic acidification and a disruption of the cell's internal pH balance, contributing to its bactericidal effects. nih.gov

Studies have shown that succinic acid demonstrates potent antibacterial and antibiofilm properties, particularly during the early stages of bacterial growth. nih.gov While its direct antibacterial activity may decrease in later growth phases, it continues to enhance the effects of ciprofloxacin, notably against mucoid biofilms often found in cystic fibrosis patients. nih.gov This suggests that even when its direct killing ability is attenuated, its ability to weaken the biofilm structure or bacterial defenses makes the bacteria more susceptible to conventional antibiotics.

The mechanism of action for related compounds like phenylacetic acid (PAA) against other bacteria involves disrupting cell membrane integrity, leading to the leakage of essential molecules like nucleic acids and proteins. nih.gov PAA has also been shown to inhibit total protein synthesis and decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate dehydrogenase (SDH), thereby affecting cellular metabolism. nih.gov Other organic acids, such as 2-hydroxyisocaproic acid (HICA), also exert their antibacterial effects by penetrating and depolarizing the bacterial cell membrane, causing rupture and leakage of cellular contents. nih.gov These mechanisms, observed in similar acidic compounds, may provide insight into the multifaceted antibacterial strategy of succinic acid derivatives.

The potential of these compounds is highlighted by their ability to act as adjuvants, which could help restore the effectiveness of existing antibiotics against resistant bacterial strains. nih.govnih.gov

Derivatives of succinic acid have demonstrated notable antifungal properties against a variety of pathogenic fungi. nih.gov The incorporation of succinic acid into other molecular structures can enhance their antifungal response. For instance, a succinic acid-doped L-Lysine monohydrochloride crystal (SA: LM) showed significant inhibitory action against Candida albicans, forming a large inhibition zone of 16 mm. nih.gov This complex also displayed inhibitory effects against Candida parapsilosis and Aspergillus flaves. nih.gov

Monoesters of succinic acid have also been investigated for their antimicrobial activities. researchgate.net In one study, 4-iodobenzyl hydrogen succinate, 4-bromobenzyl hydrogen succinate, 4-methoxybenzyl hydrogen succinate, and 4-nitrobenzyl hydrogen succinate were tested against Alternaria brassicicola, showing varying zones of inhibition. researchgate.net

Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been designed as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.gov Several of these compounds, including 4b, 4g, 4h, 4i, and 5j, exhibited remarkable antifungal activity against the phytopathogenic fungus Sclerotinia sclerotiorum, with EC50 values as low as 0.1 to 1.1 mg/L. nih.gov Specifically, compound 4i was more potent than the commercial fungicide boscalid. nih.gov Similarly, L-carvone-based 1,3,4-thiadiazole-amide derivatives have been synthesized and shown to have broad-spectrum antifungal activity, with some compounds displaying inhibitory rates of 67–89% against eight different phytopathogenic fungi. acs.org

| Compound/Derivative | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Succinic acid doped L-Lysine monohydrochloride (SA: LM) | Candida albicans | 16 mm inhibition zone | nih.gov |

| SA: LM | Candida parapsilosis, Aspergillus flaves | Fungal inhibition | nih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamides (e.g., 4i) | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L | nih.gov |

| L-carvone-based 1,3,4-thiadiazole-amide (Compound 4b) | 8 phytopathogenic strains | 67–89% inhibition rate | acs.org |

Anti-inflammatory and Analgesic Research Potential

Succinic acid and its derivatives are being investigated for their potential anti-inflammatory and analgesic properties. researchgate.netmdpi.com Research has shown that certain succinic acid derivatives can modulate inflammatory responses in macrophage cells. researchgate.net For example, some derivatives have been found to suppress the production of interleukin-6 (IL-6) in LPS-stimulated cells, suggesting an anti-inflammatory effect. researchgate.netmdpi.com Other related compounds like neochlorogenic acid have also been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6. nih.gov

In the realm of pain research, certain succinate-containing preparations have demonstrated analgesic effects. One such compound, mexidol, was found to raise the pain threshold in rabbits and rats. nih.gov This antinociceptive effect appears to be mediated by the NMDA receptor complex and GABAA receptors. nih.gov The involvement of the opioidergic system has also been suggested for some analgesic derivatives. acs.org

Studies on various animal models have been used to evaluate this potential. The acetic acid-induced writhing test, a model for visceral pain, has shown that certain derivatives can significantly reduce the number of writhing responses in mice. acs.orgmdpi.com The hot plate test, which measures response to thermal pain, has also been employed to demonstrate the anti-nociceptive potential of these compounds. nih.gov

While the precise mechanisms are still under investigation, the ability of these compounds to interfere with inflammatory pathways and nociceptive signaling highlights their potential for further research in developing new anti-inflammatory and analgesic agents. nih.govmdpi.com

Antioxidant Properties and Modulation of Oxidative Stress

Succinic acid and its derivatives have been noted for their antioxidant properties and their ability to modulate oxidative stress. researchgate.netresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Succinate accumulation has been linked to both the promotion and mitigation of oxidative stress under different pathological conditions.

In some contexts, an accumulation of succinate can exacerbate oxidative stress. researchgate.netnih.gov For example, studies have shown that increased succinate levels are associated with higher levels of oxidative stress and neuronal injury in certain neurological models. nih.gov This can occur when the normal function of the electron transport chain is impaired, leading to a "reverse catalysis" by succinate dehydrogenase (SDH), which contributes to ROS production. nih.gov

Conversely, succinate-containing preparations have been shown to correct oxidative stress. In experiments where oxidative stress was induced by ultraviolet radiation in rats, the administration of succinic acid led to a significant decrease in markers of lipid peroxidation, such as lipid hydroperoxides and malonic dialdehyde. researchgate.net This suggests a protective, antioxidant effect. The application of succinate-containing antioxidants can lead to the stabilization of peroxidation processes and an increase in the activity of the body's antioxidant system. researchgate.net

Furthermore, under conditions of oxidative stress where key enzymes like alpha-ketoglutarate (B1197944) dehydrogenase are inactivated, the non-enzymatic formation of succinate from alpha-ketoglutarate can occur. nih.gov This process may act as a shunt in the TCA cycle, allowing for the continued oxidation of succinate and supporting mitochondrial function. nih.gov This highlights a complex role for succinate in cellular response to oxidative stress, acting as both a potential contributor and a component of the adaptive response.

| Marker | Effect of Succinic Acid Administration | Percentage Decrease Compared to Control | Reference |

|---|---|---|---|

| Lipid Hydroperoxides | Significant Decrease | 15-16% | researchgate.net |

| Diene Conjugates | Significant Decrease | 9-16% | researchgate.net |

| Malonic Dialdehyde | Significant Decrease | 15% | researchgate.net |

Investigations into Metabolic Pathway Modulation

Succinic acid, or succinate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a fundamental metabolic pathway for energy production in aerobic organisms. nih.govnih.gov The TCA cycle is a series of chemical reactions that occurs in the mitochondrial matrix, where acetyl-CoA, derived from carbohydrates, fats, and proteins, is oxidized to generate energy in the form of ATP. encyclopedia.pubbyjus.com

Within the cycle, succinate is formed from succinyl-CoA in a reaction catalyzed by the enzyme succinyl-CoA synthetase. nih.govbu.edu This particular step is unique as it involves substrate-level phosphorylation, where the energy released from the cleavage of the high-energy thioester bond in succinyl-CoA is used to directly generate a molecule of guanosine (B1672433) triphosphate (GTP), which is readily converted to ATP. byjus.comyoutube.com

Following its formation, succinate is then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. nih.govbyjus.com This reaction is a crucial link between the TCA cycle and oxidative phosphorylation, as the electrons removed from succinate are passed to flavin adenine (B156593) dinucleotide (FAD), forming FADH₂, which then donates these electrons to the electron transport chain to drive further ATP synthesis. byjus.combu.edu

The concentration and flux of succinate and other TCA cycle intermediates are tightly regulated and can signal the metabolic state of the cell. nih.gov For instance, the accumulation of succinate can inhibit enzymes like SDH and has been identified as a metabolic signal that can influence various cellular processes, including immune responses and inflammation. encyclopedia.pubnih.gov Therefore, while this compound is a derivative, the central role of its parent compound, succinic acid, in core metabolic pathways like the TCA cycle is fundamental to understanding its potential biological activities.

Impact on Cellular Metabolic Reprogramming and Energy Production

The parent compound, succinic acid, in its anionic form succinate, is a critical metabolic intermediate in the citric acid (Krebs) cycle. wikipedia.org This cycle is a fundamental pathway in cellular respiration, where the conversion of succinate to fumarate by the enzyme succinate dehydrogenase is directly linked to the electron transport chain and the production of ATP, the cell's primary energy currency. wikipedia.org Beyond this core metabolic role, succinate has emerged as a key signaling molecule that can influence cellular processes by activating the succinate receptor (SUCNR1, also known as GPR91). nih.gov This receptor acts as a metabolic sensor, allowing cells to respond to changes in metabolic homeostasis. nih.gov

Research into the pharmacology of the succinate receptor has identified synthetic agonists with greater potency than succinate itself. A study characterizing succinate analogues found that cis-epoxysuccinic acid was approximately 10- to 20-fold more potent than succinic acid in activating SUCNR1, demonstrating that modifications to the succinic acid backbone can significantly enhance its signaling activity. nih.gov

Despite the well-documented metabolic functions of the parent succinic acid, specific research detailing the impact of the 2-(2-chlorophenyl) substituted derivative on cellular metabolic reprogramming and energy production is not available in the current scientific literature. The effect of the 2-chlorophenyl group on succinate's ability to be processed by metabolic enzymes or to activate the SUCNR1 receptor remains an uninvestigated area.

Table 1: Comparative Potency of Succinate Receptor (SUCNR1) Agonists This table displays the potency of succinic acid and its analogues in reducing cAMP levels, a measure of SUCNR1 activation. Data sourced from a pharmacological characterization study. nih.gov

| Compound | pEC₅₀ (± SEM) | EC₅₀ (μM) |

| Succinic acid | 4.54 (± 0.08) | 29 |

| cis-Epoxysuccinic acid | 5.57 (± 0.02) | 2.7 |

Analytical and Spectroscopic Characterization Methodologies in Research of 2 2 Chlorophenyl Succinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(2-Chlorophenyl)succinic acid. While specific spectral data for this exact compound is not widely published, the expected NMR signals can be inferred from the analysis of its constituent parts: succinic acid and the 2-chlorophenyl group. chemicalbook.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR spectroscopy, the protons of the succinic acid backbone would exhibit complex splitting patterns due to their diastereotopic nature, arising from the chiral center created by the substitution of the 2-chlorophenyl group. The methine proton (CH) adjacent to the phenyl ring and the two methylene (B1212753) protons (CH₂) would likely appear as a complex multiplet system. The protons on the aromatic ring would typically resonate in the downfield region (around 7.0-7.5 ppm), with their chemical shifts and coupling constants influenced by the presence of the ortho-chloro substituent. The acidic protons of the two carboxylic acid groups would appear as broad singlets at a very downfield chemical shift, which can be confirmed by D₂O exchange. chemicalbook.comhmdb.ca

¹³C NMR spectroscopy would complement the proton data, showing distinct signals for the carbonyl carbons of the carboxylic acids, the carbons of the aromatic ring (with the carbon attached to the chlorine atom showing a characteristic shift), and the aliphatic carbons of the succinic acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from related structures like succinic acid.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplet |

| Methine (-CH-) | 3.5 - 4.0 | Multiplet |

| Methylene (-CH₂-) | 2.5 - 3.0 | Multiplet |

Purity of the compound can also be assessed using NMR, where the integration of signals corresponding to impurities can be compared to the signals of the main compound. nih.goviucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The IR spectrum is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. researchgate.net Strong, sharp carbonyl (C=O) stretching bands would appear around 1700-1750 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl stretching vibration from the chlorophenyl group would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C=C aromatic stretches provide strong signals. This technique is particularly useful for analyzing the symmetry and structure of the molecule in its solid state. researchgate.net The purity of samples can be checked by comparing their IR spectra against a reference spectrum, with any additional peaks indicating the presence of impurities. nih.goviucr.org

Table 2: Key IR Absorption Bands for this compound This table is predictive and based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carbonyl | C=O Stretch | 1700 - 1750 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Identification and Analysis of Derivatized Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₀H₉ClO₄, giving it a specific molecular weight that can be precisely measured by high-resolution mass spectrometry.

In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern of the molecular ion, showing an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would provide further structural information. Common fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the entire carboxylic acid group (-COOH). The cleavage of the bond between the chiral carbon and the phenyl ring would also be an expected fragmentation.

For analysis by certain chromatographic methods, derivatization of the carboxylic acid groups is often necessary. gustaveroussy.fr Mass spectrometry is then used to analyze these derivatized products, confirming the success of the derivatization reaction and aiding in the identification of the parent compound.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming its connectivity and conformation. iucr.org

The data obtained from X-ray crystallography includes the unit cell dimensions and the space group, which describe the symmetry of the crystal. The analysis reveals how individual molecules pack together, which can influence physical properties such as melting point and solubility. google.com

Chromatographic Methods for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of dicarboxylic acids, this compound must first be derivatized to a more volatile form before GC analysis. und.edu A common method is silylation, which converts the acidic protons of the carboxylic acid groups into trimethylsilyl (B98337) (TMS) esters. uran.uaresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each eluted peak. und.edu This allows for the positive identification of impurities by comparing their mass spectra to library databases. hmdb.ca The method is highly effective for creating a detailed impurity profile of a sample. uran.ua

Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation Studies

Ultra-Performance Liquid Chromatography (UPLC) is a modern high-performance liquid chromatography (HPLC) technique that offers higher resolution, faster analysis times, and greater sensitivity. waters.com UPLC is ideally suited for the analysis and purity determination of non-volatile compounds like this compound without the need for derivatization. creative-proteomics.com

A typical UPLC method would use a reversed-phase column (such as a C18 column) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. gustaveroussy.frmtc-usa.com Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule is a strong chromophore. The method's high efficiency allows for the separation of closely related impurities from the main compound peak. By integrating the peak areas, the purity of the sample can be accurately calculated. google.com Coupling UPLC with a mass spectrometer (UPLC-MS) further enhances analytical power, providing mass information for each separated component and increasing confidence in peak identification. waters.com

Elemental Analysis for Empirical Formula Determination and Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This destructive method involves the complete combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are meticulously collected and measured. From these measurements, the percentage by mass of each element in the original sample can be determined.

For this compound, elemental analysis is crucial for two primary reasons:

Empirical Formula Determination: The percentage composition of carbon (C), hydrogen (H), and oxygen (O), along with chlorine (Cl), allows for the calculation of the simplest whole-number ratio of atoms in the molecule, known as the empirical formula. This is a fundamental step in elucidating the molecular structure.

Compositional Verification: By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula (C₁₀H₉ClO₄), researchers can assess the purity of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purification of this compound.

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₀H₉ClO₄, and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 52.54 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.98 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.51 |

| Oxygen | O | 16.00 | 4 | 64.00 | 27.99 |

| Total | 228.64 | 100.00 |

In a typical research setting, the synthesized this compound would be subjected to elemental analysis, and the resulting experimental data would be presented alongside the theoretical values for comparison. For a pure sample, the experimentally determined percentages of carbon, hydrogen, and chlorine are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. While specific experimental data for this compound is not detailed in the readily available literature, the methodology remains a standard and indispensable part of its characterization. For instance, in studies of related compounds such as N-(2-Chlorophenyl)succinamic acid, elemental analysis is routinely cited as a method for purity verification.

The congruence of experimental results with the theoretical data from the table above would serve as a critical checkpoint in the synthetic and analytical workflow, confirming the elemental integrity of the this compound molecule before proceeding with further spectroscopic and structural elucidation.

Applications in Agrochemistry and Materials Science

Role as an Intermediate in Agrochemical Development

Chlorophenyl succinic acid derivatives are recognized as important building blocks in the formulation of modern agrochemicals. chemimpex.comchemimpex.com Their structural features can be leveraged to develop new active ingredients for crop protection and yield enhancement.

2-(2-Chlorophenyl)succinic acid serves as a key intermediate in the synthesis of complex molecules used in herbicide and pesticide formulations. chemimpex.com The presence of the chlorophenyl group is a common feature in many active agrochemical compounds, and by incorporating this moiety, chemists can create new derivatives with tailored biological activity. The succinic acid portion of the molecule provides reactive sites—the carboxylic acid groups—that allow for further chemical modifications, such as esterification or amidation. This versatility enables the development of compounds designed for specific modes of action, whether for broad-spectrum weed control or targeted insect pest management. Related compounds, such as 2-(4-Chlorophenyl)succinic acid, are explicitly noted for their role as building blocks in synthesizing these agricultural solutions. chemimpex.com

Table 1: Applications of Succinic Acid Derivatives in Agrochemistry

| Application Area | Role of Succinic Acid Derivative | Reported Mechanism or Function |

|---|---|---|

| Herbicides & Pesticides | Synthetic Intermediate | Serves as a building block for creating more complex active ingredients for pest control and weed management. chemimpex.comchemimpex.com |

| Plant Growth Regulation | Biostimulant / Growth Regulator | Can mobilize a plant's genetic potential, increase biomass and leaf area, and enhance photosynthetic activity. cabidigitallibrary.org |

| Plant Growth Regulation | Root Growth Promoter | Amido acid derivatives of succinic acid, like N-(phenylethyl)succinamic acid, have been shown to promote root growth. google.com |

| Plant Growth Regulation | Metabolic Influencer | Auxin-like compounds can alter plant metabolism, affecting the citric acid cycle and the levels of amino acids and flavonoids. nih.gov |

Beyond pest control, succinic acid and its derivatives are integral to research in plant growth regulation. chemimpex.com Succinic acid itself is an intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway in all aerobic organisms, including plants. mdpi.com Exogenous application of succinic acid has been shown to act as a biostimulant, increasing biomass accumulation, total leaf surface area, and photosynthetic activity in plants like lettuce. cabidigitallibrary.org

Contributions to Polymer Chemistry and Advanced Material Science

Succinic acid is a prominent platform chemical for producing bio-based and biodegradable polymers, most notably poly(butylene succinate) (PBS). semanticscholar.orgfraunhofer.de The introduction of substituents onto the succinic acid backbone, such as the 2-chlorophenyl group, is a key strategy for modifying polymer properties. Incorporating this compound as a comonomer in polyester (B1180765) synthesis can impart specific characteristics to the final material.

The bulky and rigid chlorophenyl group can alter chain mobility and crystallinity, which in turn influences the polymer's melting point, thermal stability, and mechanical strength. mocedes.org While research on the 2-chloro isomer is specific, related compounds like 2-(4-Chlorophenyl)succinic acid are noted for their use as building blocks in specialty polymers, enhancing material properties. chemimpex.commyskinrecipes.com For example, copolymerization of a modified succinic acid, such as 2-methylsuccinic acid, with butanediol (B1596017) allows for precise control over the crystallinity and degradation rate of the resulting polyester. mdpi.com This principle suggests that polymers derived from this compound could be developed for advanced applications where specific thermal or biodegradable properties are required.

Table 2: Impact of Monomer Structure on Polyester Properties Based on Succinic Acid

| Monomer Component | Resulting Polymer | Observed Impact on Properties |

|---|---|---|

| Succinic acid + Ethylene glycol | Polyethylene succinate (B1194679) (PES) | Relatively high melting point (e.g., ~77-106 °C), indicating significant crystallinity. mocedes.org |

| Succinic acid + Propylene glycol | Polypropylene succinate (PPSu) | Lower melting point and lower crystallinity, which may lead to a faster rate of biodegradation. mocedes.org |

| Succinic acid + 2-Methylsuccinic acid + 1,4-Butanediol | Poly(butylene succinate-co-butylene 2-methylsuccinate) | Increasing the methylsuccinate content decreases the melting temperature and crystallinity, allowing for a tunable biodegradation rate. mdpi.com |

| 2-(Chlorophenyl)succinic acid (Hypothetical) | Chlorophenyl-functionalized Polyester | The bulky chlorophenyl group is expected to disrupt chain packing, potentially lowering crystallinity while increasing thermal stability and modifying solubility. |

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents based on 2-(2-Chlorophenyl)succinic Acid Scaffold

The molecular architecture of this compound presents a versatile scaffold for the design of new therapeutic agents. The succinic acid backbone is a known pharmacophore that can be recognized by various biological systems, while the 2-chlorophenyl group provides a site for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on leveraging this scaffold to target a range of diseases. For instance, derivatives of phenylsuccinic acid have been investigated for their potential as enzyme inhibitors. nih.gov The succinylation of drug molecules, a process of attaching a succinic acid derivative, is a recognized prodrug strategy to enhance physical and biological properties. nih.gov This approach has been successfully applied to several marketed drugs, where cellular enzymes cleave the succinate (B1194679) conjugate to release the active drug in vivo. nih.gov A key advantage is the biocompatibility of the succinic acid by-product, which is an endogenous substance in the human body. nih.gov

Research into derivatives of similar small molecules, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid, has yielded compounds with anti-inflammatory and immunosuppressive activity, suggesting that the chlorophenyl moiety can be a key component in pharmacologically active agents. nih.gov Further exploration could involve synthesizing a library of this compound derivatives and screening them against various biological targets, including enzymes like xanthine (B1682287) oxidase, which is implicated in gout. nih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Potential Target |

| Oncology | Succinylation is used to create prodrugs for colon cancer treatment. nih.gov | Drug delivery to tumor sites |

| Inflammatory Diseases | Related chlorophenyl structures show anti-inflammatory properties. nih.gov | Inflammatory pathway enzymes |

| Metabolic Disorders | Phenyl-based scaffolds are explored as xanthine oxidase inhibitors. nih.gov | Xanthine Oxidase |

| Infectious Diseases | Succinylation can improve the delivery of antimicrobial agents. nih.gov | Microbial enzymes or structures |

Innovations in Sustainable Chemical Synthesis Methodologies

The future production of this compound and its derivatives will increasingly depend on the adoption of green and sustainable chemistry principles to minimize environmental impact and improve efficiency. rsc.orgijpsjournal.com Traditional chemical synthesis often relies on harsh reagents and generates significant waste.

Innovations are anticipated in several areas:

Biocatalysis : The use of enzymes or whole-cell factories, particularly engineered yeasts, presents a highly sustainable route for producing succinic acid. mdpi.comnih.gov Yeasts that tolerate low-pH conditions are especially valuable as they can reduce the costs associated with product extraction. nih.gov This bio-based approach, starting from renewable feedstocks like glucose, is an environmentally friendly alternative to petrochemical methods. nih.govmdpi.com

Green Catalysts : Research into solid acid catalysts, such as modified starches ("Starbon®") and zeolites, for the esterification of succinic acid has shown high efficiency and reusability. researchgate.net Succinic acid itself has been demonstrated to act as a bio-based, green catalyst for certain organic reactions, such as the Biginelli synthesis, under solvent-free conditions. cmu.ac.th

Flow Chemistry and Advanced Reactors : Continuous flow processes, often in microreactors, offer enhanced safety, efficiency, and scalability compared to batch synthesis. mdpi.com Combining flow chemistry with green solvents or solvent-free conditions could dramatically reduce the process mass intensity (PMI) and environmental footprint of synthesizing this compound derivatives. unibo.it Microwave-assisted synthesis is another technique that can accelerate reactions, increase yields, and reduce energy consumption. ijpsjournal.commdpi.com

Table 2: Comparison of Synthesis Strategies for Succinic Acid and its Derivatives

| Synthesis Strategy | Key Advantages | Challenges |

| Petrochemical Synthesis | Established technology. | Relies on fossil fuels, often uses hazardous reagents. mdpi.com |

| Microbial Fermentation | Uses renewable feedstocks, environmentally friendly. nih.gov | Process optimization, downstream purification costs. dtu.dkresearchgate.net |

| Enzymatic Catalysis | High selectivity, mild reaction conditions. mdpi.com | Enzyme stability and cost. |

| Green Heterogeneous Catalysis | Reusable catalysts, reduced waste, solvent-free options. researchgate.netcmu.ac.th | Catalyst development and efficiency for specific substrates. |

Advanced Materials Development and Functionalization Strategies

The dicarboxylic acid nature of this compound makes it an attractive building block for advanced polymers and functional materials. Succinic acid is a well-known platform chemical for producing biodegradable polymers like poly(butylene succinate) (PBS), which has mechanical properties similar to polyethylene. semanticscholar.org

Future research directions include:

Biodegradable Copolymers : Incorporating this compound as a monomer into polyester (B1180765) or polyamide chains could create novel biodegradable materials with tailored properties. fraunhofer.deresearchgate.net The chlorophenyl group can be used to modify characteristics such as thermal stability, crystallinity, and hydrophobicity, thereby influencing the material's degradation rate and mechanical performance. researchgate.net For example, chitin (B13524) has been functionalized with succinic anhydride (B1165640) to create copolyesters for advanced applications. preprints.org

Functionalization of Surfaces and Polymers : The carboxylic acid groups provide reactive handles for grafting the molecule onto other polymers or surfaces. mdpi.com This functionalization can be used to alter surface properties, such as water solubility or coordination capability, for applications in drug delivery, tissue engineering, or as specialized coatings. mdpi.comresearchgate.net

Coordination Polymers and MOFs : Succinate anions can act as ligands to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). researchgate.net The synthesis of cobalt(II) and zinc(II) complexes with succinic acid has been demonstrated. researchgate.net The introduction of the 2-chlorophenyl group could lead to new framework topologies with unique properties for catalysis, gas storage, or selective adsorption.

Deeper Mechanistic Elucidation of Biointeractions and Target Engagement

A fundamental understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for their rational design as therapeutic agents. While research on the specific interactions of this compound is limited, studies on related phenylsuccinic acids provide a roadmap for future investigations. rsc.org

Key areas for future research include:

Target Identification and Validation : High-throughput screening and chemoproteomics can be employed to identify the specific proteins and biological pathways that are modulated by this compound derivatives.

Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how these molecules bind to their targets. This structural information is invaluable for structure-based drug design, allowing for the optimization of binding affinity and selectivity.

Computational Modeling : Molecular dynamics simulations can be used to study the adsorption and binding of phenylsuccinic acid and its derivatives to various surfaces and biomolecules. researchgate.net These computational methods can predict binding energies and preferred conformations, guiding the synthesis of more effective compounds and reducing the need for extensive experimental screening.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : As seen with cocrystals of carbamazepine (B1668303) and succinic acid, understanding the dissolution, absorption, and metabolic fate is critical for formulation development. nih.gov Future work should focus on how modifications to the this compound scaffold affect its PK/PD profile to ensure that therapeutically relevant concentrations are achieved and maintained in vivo.

By systematically pursuing these research avenues, the scientific community can unlock the full translational potential of the this compound scaffold, paving the way for innovations in medicine, sustainable technology, and material science.

Q & A

Basic Research Questions

Q. How can the solubility of 2-(2-Chlorophenyl)succinic acid be experimentally determined for aqueous and organic solvent systems?